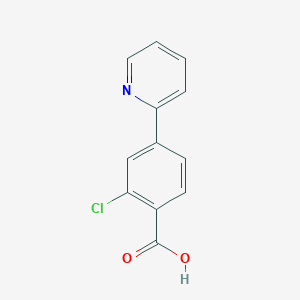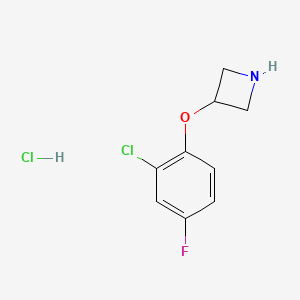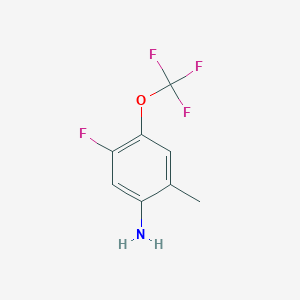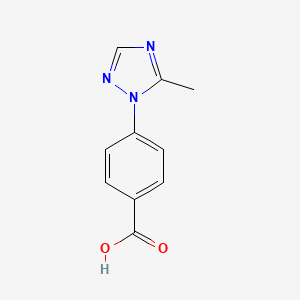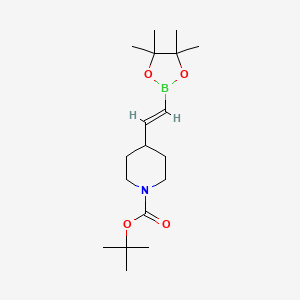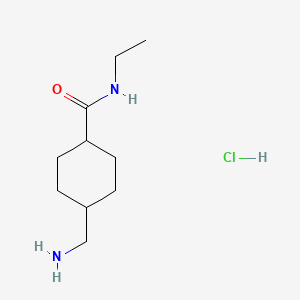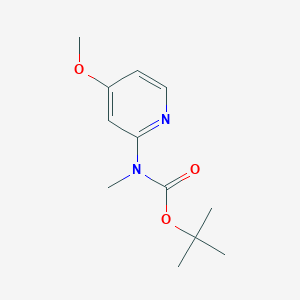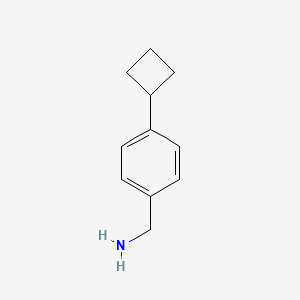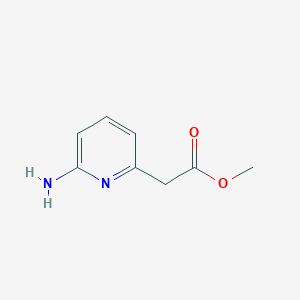
Methyl 2-(6-aminopyridin-2-yl)acetate
概要
説明
Methyl 2-(6-aminopyridin-2-yl)acetate, also known as Methyl 2-aminopyridine-2-acetate, is a type of organic compound with a pyridine ring structure. It is a colorless, odorless, and water-soluble compound that is widely used in research laboratories for its various scientific applications. It is synthesized by the reaction of 6-aminopyridine and methyl acetate in the presence of an acid catalyst. It is a versatile compound that can be used in a wide range of scientific research applications, such as in the synthesis of pharmaceuticals and other organic compounds, as well as in biochemical and physiological studies.
科学的研究の応用
Synthesis and Characterization
Intermediates in Organic Synthesis : Methyl 2-(6-aminopyridin-2-yl)acetate and related aminopyridines are utilized as intermediates in the synthesis of diverse organic compounds. For example, aminopyridyl ketones and aminopyridine carboxylic acids derived from diazaindenes have been explored for their reactivity and potential in synthesizing substituted diazaindenes, showcasing their role in the development of new organic materials (Clark & Parrick, 1974).
Catalysis and Coordination Chemistry : Aminopyridines, including methyl 2-(6-aminopyridin-2-yl)acetate, are investigated for their coordination properties and catalytic activities. Studies on chromium complexes reveal insights into reductive alkylation processes and oxidative addition mechanisms, highlighting the potential of aminopyridines in catalysis (Noor, Schwarz, & Kempe, 2015).
Ligand Design for Photocatalysis : The design and synthesis of complex ligands incorporating aminopyridine units are of interest for applications in photocatalytic hydrogen generation. Such research underscores the potential of these compounds in renewable energy technologies (Song et al., 2017).
Novel Organic Compounds : The synthesis of new organic molecules, such as (1,3-Oxazepine) derivatives and heavily substituted 2-aminopyridines, demonstrates the versatility of aminopyridines in creating biologically active compounds and materials with potential for various applications (Mohammad, Ahmed, & Mahmoud, 2017); (Teague, 2008).
Structural and Mechanistic Studies : Research into the mechanisms of reactions involving aminopyridines, such as acetylation and benzoylation, provides deeper understanding of their chemical reactivity. This knowledge is crucial for the development of new synthetic strategies and the optimization of existing ones (Deady & Stillman, 1978); (Deady & Stillman, 1979).
特性
IUPAC Name |
methyl 2-(6-aminopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRADSNMMTKSJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-aminopyridin-2-yl)acetate | |
CAS RN |
882015-06-7 | |
| Record name | methyl 2-(6-aminopyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



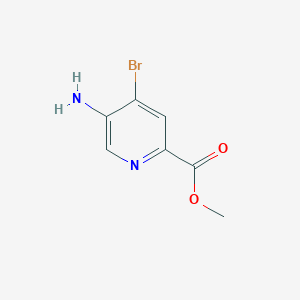
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride](/img/structure/B1454769.png)

